(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327179-48-5
VCID: VC8230060
InChI: InChI=1S/C22H20BrClN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)
SMILES: CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl
Molecular Formula: C22H20BrClN2O3
Molecular Weight: 475.8

(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

CAS No.: 1327179-48-5

Cat. No.: VC8230060

Molecular Formula: C22H20BrClN2O3

Molecular Weight: 475.8

* For research use only. Not for human or veterinary use.

(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide - 1327179-48-5

Specification

CAS No. 1327179-48-5
Molecular Formula C22H20BrClN2O3
Molecular Weight 475.8
IUPAC Name 6-bromo-2-(2-chloro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Standard InChI InChI=1S/C22H20BrClN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)
Standard InChI Key OFUWZFCOSPFWAT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl
Canonical SMILES CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl

Introduction

Structural Overview

The compound's molecular structure can be dissected into the following key features:

  • Chromene Core: The 2H-chromene moiety forms the backbone of the molecule, contributing to its heterocyclic nature.

  • Substituents:

    • A bromine atom is located at the 6-position of the chromene ring.

    • An imine group (C=N)(-C=N-) links the chromene core to a 2-chloro-4-methylphenyl group at the 2-position.

    • A carboxamide group (CONH)(-CONH-) is attached at the 3-position, further substituted with a tetrahydrofuran-2-ylmethyl group.

This combination of functional groups suggests potential biological activity due to their ability to interact with biomolecular targets.

Synthesis Pathway

While specific synthetic methods for this exact compound are not explicitly detailed in available literature, general strategies for synthesizing chromene derivatives involve:

  • Starting Materials:

    • 6-bromo-3-formylchromone or related precursors.

    • Substituted anilines (e.g., 2-chloro-4-methylaniline) for imine formation.

    • Amide coupling reagents for attaching the tetrahydrofuran-based moiety.

  • Steps:

    • Imine Formation: Reaction between a chromone aldehyde and substituted aniline under mild acidic or dehydrating conditions.

    • Amide Coupling: Introduction of the tetrahydrofuran-based amide group via coupling agents like EDCI or DCC in an organic solvent.

  • Purification: Chromatographic techniques such as column chromatography or recrystallization are typically employed to isolate pure products.

Analytical Characterization

The compound would be characterized using standard spectroscopic and analytical methods:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR for structural elucidation.

    • DEPT experiments to confirm carbon types (e.g., CH, CH2_2, CH3_3).

  • Mass Spectrometry (MS):

    • High-resolution MS to determine molecular weight and confirm molecular formula.

  • Infrared (IR) Spectroscopy:

    • Detection of functional groups (e.g., C=O stretch for carboxamide, C=N stretch for imine).

  • Elemental Analysis:

    • Verification of carbon, hydrogen, nitrogen, bromine, and chlorine content.

Pharmacological Activities

Chromene derivatives exhibit diverse biological activities due to their ability to bind to enzymes or receptors:

  • Antiproliferative Activity:

    • Brominated chromenes have shown promise as anticancer agents by inhibiting cell growth in various cancer cell lines .

  • Antimicrobial Properties:

    • Substituted imines and amides often display antibacterial and antifungal activities .

  • Anti-inflammatory Potential:

    • Chromene derivatives have been investigated as inhibitors of inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .

Molecular Docking Studies

Molecular docking studies could provide insights into the binding affinity of this compound with biological targets such as kinases or microbial enzymes. Such studies are essential for understanding its mechanism of action and optimizing its pharmacological profile.

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